molecular formula C15H12N2O2 B1588671 Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 962-24-3

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B1588671
CAS RN: 962-24-3
M. Wt: 252.27 g/mol
InChI Key: WMTWCOINJCALHE-UHFFFAOYSA-N
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Description

“Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 962-24-3. It has a molecular weight of 252.27 and its IUPAC name is methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O2/c1-19-15(18)12-7-8-14-16-13(10-17(14)9-12)11-5-3-2-4-6-11/h2-10H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 181 - 183°C .

Scientific Research Applications

Synthesis and Antiinflammatory Activity

A series of 2‐phenylimidazo[1,2‐a]pyridine derivatives, including esters, acids, and amides, were synthesized to assess their anti-inflammatory and analgesic activities, as well as their effects on the gastrointestinal tract. 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid was identified as the most active compound in this series (Di Chiacchio et al., 1998).

Bioanalytical Assay Development

The development of a bioanalytical assay for simultaneous analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its main metabolite in various biological matrices, such as plasma, urine, and tissue, from mice was explored. This method is significant for toxicokinetics studies of PhIP and its metabolites (Teunissen et al., 2010).

Crystal Structures and Charge Distributions

X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and its salts, including 1-methyl-2-phenylimidazo[1,2-a]pyridinium iodide, were conducted. These studies, along with semi-empirical calculations of charge distribution, revealed the impact of substituent groups on electron density distribution in the bicyclic unit, influencing the cation-anion contacts (Tafeenko et al., 1996).

Fluorescent Properties of Derivatives

Research on the fluorescent properties of various imidazo[1,2-a]pyridine-based compounds was conducted. This study aimed to find novel fluorescent organic compounds, exploring how different substituents affect the fluorescent properties of these derivatives (Tomoda et al., 1999).

Metabolism by Human Intestinal Microbiota

A study on the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human fecal samples revealed significant transformation by human intestinal bacteria. This research suggests a critical role of intestinal bacteria in the activation or detoxification of this compound, indicating possible implications for carcinogenic risk assessments (Vanhaecke et al., 2006).

Chemotherapeutic Potential in Breast Cancer

A novel series of selenylated imidazo[1,2-a]pyridines were synthesized and evaluated for their activity against breast cancer cells. Two compounds demonstrated significant cytotoxicity and induced cell death by apoptosis, highlighting their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018)

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)12-7-8-14-16-13(10-17(14)9-12)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWCOINJCALHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427670
Record name methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate

CAS RN

962-24-3
Record name methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Hiebel, Y Fall, MC Scherrmann… - European Journal of …, 2014 - Wiley Online Library
PEG 400 is described herein as a suitable medium for the condensation of various 2‐amino pyridines with α‐bromo ketones. 2‐Arylimidazo[1,2‐a]pyridines were synthetized in a short …
Y Wang, S Li, X Wang, Y Yao, L Feng, C Ma - RSC advances, 2022 - pubs.rsc.org
I2/TBHP-promoted, one-pot, multi pathway synthesis of imidazopyridines and thiazoles has been achieved through readily available ethylarenes, ethylenearenes and ethynearenes. I2/…
Number of citations: 13 pubs.rsc.org
N Li, J Bai, X Zheng, H Rao - The Journal of Organic Chemistry, 2019 - ACS Publications
An iron-catalyzed methylene forming strategy is disclosed through sequential C–H and C–O bond functionalization of methanol with cosolvent water. This protocol provides an easy and …
Number of citations: 20 pubs.acs.org

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